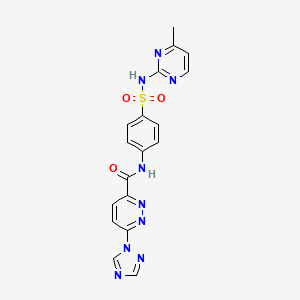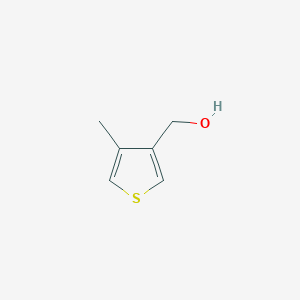
(4-メチルチオフェン-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylthiophen-3-yl)methanol is an organic compound with the molecular formula C6H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methyl group at the fourth position and a hydroxymethyl group at the third position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
(4-Methylthiophen-3-yl)methanol is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.
Medicine: Research on its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known that thiophene derivatives, which include (4-methylthiophen-3-yl)methanol, have a wide range of therapeutic properties .
Mode of Action
Some studies suggest that compounds with a thiophene ring, such as (4-methylthiophen-3-yl)methanol, can influence voltage-gated sodium and calcium channels, as well as the gaba transporter .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (1292 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability .
Result of Action
Compounds with a thiophene ring have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Methylthiophen-3-yl)methanol. For instance, the compound’s storage temperature (2~8°C) can affect its stability . Additionally, the compound’s interaction with other substances in the environment could potentially influence its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-3-yl)methanol typically involves the reaction of 4-methylthiophene with formaldehyde under acidic or basic conditions. One common method is the use of a Grignard reagent, where 4-methylthiophene is reacted with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield (4-Methylthiophen-3-yl)methanol .
Industrial Production Methods
Industrial production of (4-Methylthiophen-3-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
(4-Methylthiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-Methylthiophen-3-yl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form (4-Methylthiophen-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Various nucleophiles, solvents like DCM or ethanol, and catalysts such as acids or bases.
Major Products Formed
Oxidation: (4-Methylthiophen-3-yl)methanal
Reduction: (4-Methylthiophen-3-yl)methane
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- Thiophene-2-methanol
- Thiophene-3-methanol
- (4-Methylthiophen-2-yl)methanol
Uniqueness
(4-Methylthiophen-3-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups on the thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(4-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLROBEQPUCFGLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)
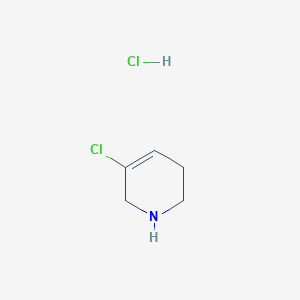
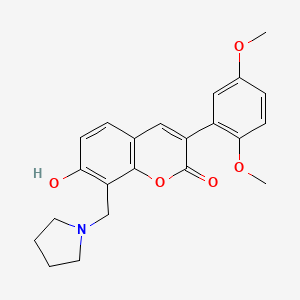
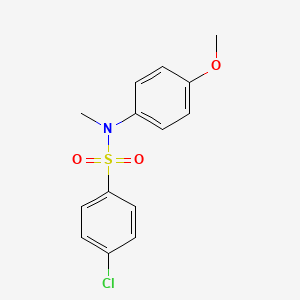
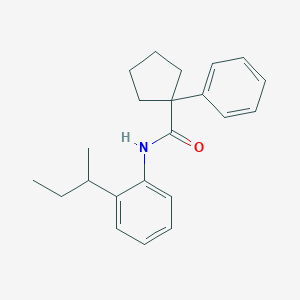
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
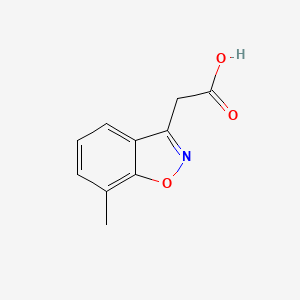
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)
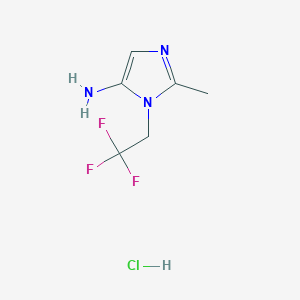
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)
